

Application Notes and Protocols for the Polymerization of Bis(4-allyloxyphenyl)sulfone

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Bis(4-allyloxyphenyl)sulfone*

Cat. No.: *B1331198*

[Get Quote](#)

Prepared for: Researchers, scientists, and drug development professionals.

Abstract

This document provides a detailed experimental protocol for the polymerization of **Bis(4-allyloxyphenyl)sulfone**. The process involves a two-step approach: a thermal Claisen rearrangement of the monomer to form Bis(3-allyl-4-hydroxyphenyl)sulfone, followed by a UV-initiated thiol-ene step-growth polymerization of the rearranged monomer. This method yields a crosslinked poly(thioether-sulfone) network. Detailed methodologies for both the monomer rearrangement and the subsequent photopolymerization are presented, along with tables summarizing key quantitative data and characterization of the resulting polymer.

Introduction

Bis(4-allyloxyphenyl)sulfone is a monomer that possesses reactive allyl functional groups, making it a candidate for the formation of crosslinked polymer networks. However, direct thermal polymerization of this monomer is challenging as it preferentially undergoes a Claisen rearrangement to form its isomer, Bis(3-allyl-4-hydroxyphenyl)sulfone. This rearranged product, which contains both phenolic hydroxyl groups and reactive allyl groups, is an excellent candidate for thiol-ene "click" chemistry. Thiol-ene polymerization is a highly efficient and versatile method for polymer synthesis, known for its rapid reaction rates, low shrinkage, and tolerance to various functional groups. This protocol details a robust method to first synthesize the functional monomer via thermal rearrangement and then to polymerize it into a poly(thioether-sulfone) network using UV-initiated thiol-ene chemistry.

Experimental Protocols

Part 1: Thermal Claisen Rearrangement of Bis(4-allyloxyphenyl)sulfone

This procedure describes the conversion of **Bis(4-allyloxyphenyl)sulfone** to Bis(3-allyl-4-hydroxyphenyl)sulfone.

Materials:

- **Bis(4-allyloxyphenyl)sulfone** (or 4,4'-diallyl diphenyl sulfone)
- Diethylene glycol monobutyl ether (solvent)
- Methyl glycine diacetic acid (catalyst)
- 10% Sodium hydroxide (NaOH) solution
- 30% Sulfuric acid (H₂SO₄) solution
- Activated carbon
- Nitrogen gas (inert atmosphere)

Equipment:

- Three-neck round-bottom flask
- Reflux condenser
- Magnetic stirrer with heating mantle
- Oil bath
- Buchner funnel and filter paper
- Beakers and graduated cylinders

Procedure:

- Under a nitrogen atmosphere, add **Bis(4-allyloxyphenyl)sulfone** (e.g., 40 g, 0.12 mol), diethylene glycol monobutyl ether (100 mL), and methyl glycine diacetic acid (0.4 g) to a three-neck round-bottom flask equipped with a reflux condenser and magnetic stirrer.[1]
- Heat the reaction mixture in an oil bath to 198-200 °C with continuous stirring for 7 hours.[1]
- After the reaction is complete, allow the mixture to cool and recover the solvent via distillation.
- Pour the residue into 100 mL of a 10% NaOH solution, stir until dissolved, and add activated carbon. Heat the solution to 80 °C for 15 minutes.[1]
- Filter the hot solution to remove the activated carbon. Cool the aqueous filtrate to room temperature.
- While stirring in an ice water bath, adjust the pH of the filtrate to approximately 8.5 with a 30% H₂SO₄ solution, ensuring the temperature does not exceed 30 °C.[1]
- Collect the resulting white precipitate by filtration, wash with water, and dry to obtain Bis(3-allyl-4-hydroxyphenyl)sulfone.[1]

Part 2: Thiol-Ene Photopolymerization of Bis(3-allyl-4-hydroxyphenyl)sulfone

This procedure describes the UV-curing of the rearranged monomer with a multifunctional thiol to form a crosslinked polymer network.

Materials:

- Bis(3-allyl-4-hydroxyphenyl)sulfone (synthesized in Part 1)
- Pentaerythritol tetrakis(3-mercaptopropionate) (PETMP) (thiol crosslinker)
- 2,2-dimethoxy-2-phenylacetophenone (DMPA) (photoinitiator)
- Solvent (optional, e.g., tetrahydrofuran - THF)

Equipment:

- UV curing system with a specific wavelength (e.g., 365 nm)
- Glass slides or molds
- Micropipette or syringe
- Vortex mixer or magnetic stirrer

Procedure:

- Prepare a formulation by mixing Bis(3-allyl-4-hydroxyphenyl)sulfone and pentaerythritol tetrakis(3-mercaptopropionate) (PETMP). A stoichiometric ratio of allyl to thiol functional groups (2:4 based on the monomers, or 1:1 based on functional groups) is recommended.
- Add a photoinitiator, such as 2,2-dimethoxy-2-phenylacetophenone (DMPA), to the mixture. The concentration of the photoinitiator can range from 0.1 to 5 wt%.
- Ensure the components are thoroughly mixed. If the viscosity is too high, a minimal amount of a suitable solvent like THF can be added, though solvent-free systems are often preferred.
- Apply a thin film of the formulation onto a glass slide or fill a mold of the desired shape.
- Expose the formulation to UV radiation (e.g., 365 nm) with a controlled intensity (e.g., 10-50 mW/cm²). The curing time will depend on the initiator concentration, light intensity, and sample thickness, but is typically in the range of a few seconds to several minutes.
- The cured polymer can be removed from the mold for subsequent characterization.

Data Presentation

Table 1: Reaction Parameters for Thermal Rearrangement

Parameter	Value	Reference
Reactant	Bis(4-allyloxyphenyl)sulfone	[1]
Solvent	Diethylene glycol monobutyl ether	[1]
Catalyst	Methyl glycine diacetic acid	[1]
Temperature	198-200 °C	[1]
Reaction Time	7 hours	[1]
Product Yield	~96%	[1]
Product Purity	~97.5%	[1]

Table 2: Formulation and Curing Parameters for Thiol-Ene Polymerization

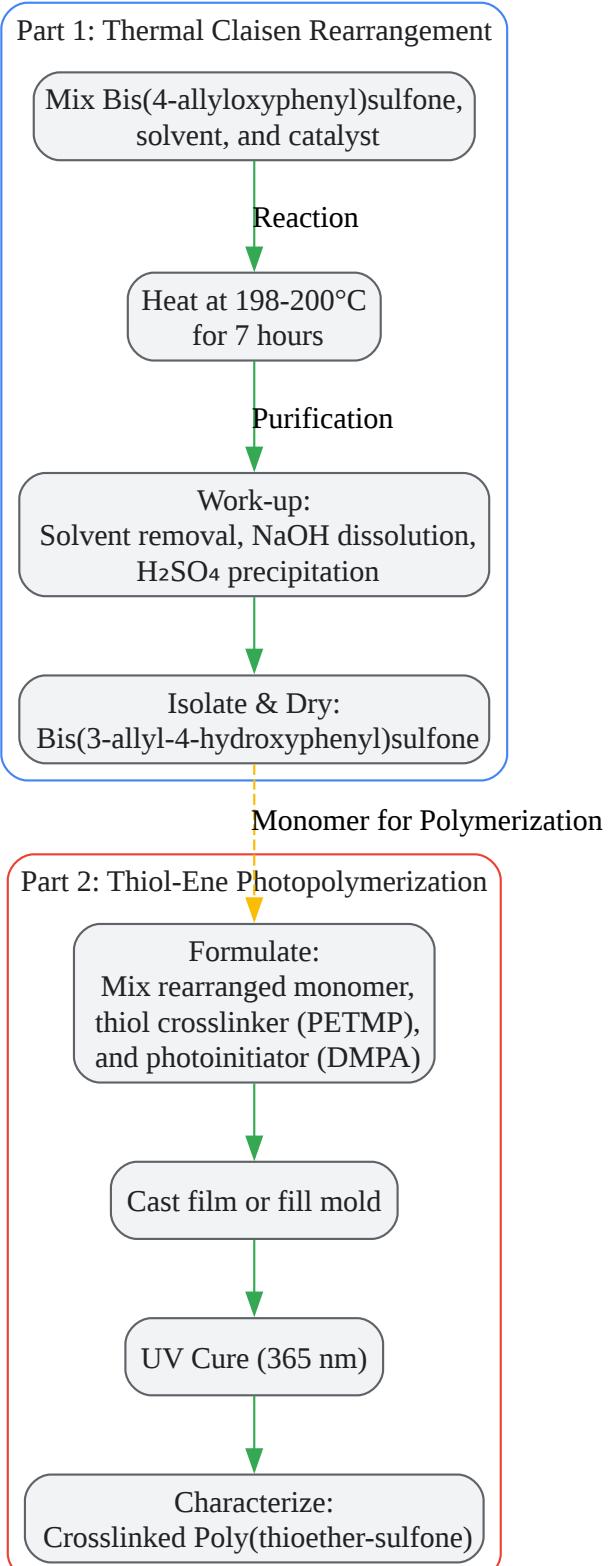

Parameter	Value	Reference
Ene Monomer	Bis(3-allyl-4-hydroxyphenyl)sulfone	-
Thiol Crosslinker	Pentaerythritol tetrakis(3-mercaptopropionate) (PETMP)	[2]
Functional Group Ratio (Allyl:Thiol)	1:1	[2]
Photoinitiator	2,2-dimethoxy-2-phenylacetophenone (DMPA)	[2]
Photoinitiator Concentration	0.1 - 5 wt%	-
UV Wavelength	365 nm	-
UV Intensity	10-50 mW/cm ²	-

Table 3: Typical Thermal Properties of Related Poly(thioether-sulfone)s

Property	Typical Value Range	Reference
Glass Transition Temperature (Tg)	32 - 152 °C	[3] [4]
5% Weight Loss Temperature (TGA)	275 - 378 °C	[2] [3]

Note: The properties in Table 3 are based on analogous poly(thioether) and poly(thioether-sulfone) systems and provide an expected range for the polymer synthesized in this protocol.

Visualization

[Click to download full resolution via product page](#)

Caption: Experimental workflow for the synthesis of poly(thioether-sulfone).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Bis(3-allyl-4-hydroxyphenyl)sulfone | 41481-66-7 [chemicalbook.com]
- 2. Preparation of click thiol-ene/thiol-epoxy thermosets by controlled photo/thermal dual curing sequence - RSC Advances (RSC Publishing) DOI:10.1039/C5RA22055F [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Application Notes and Protocols for the Polymerization of Bis(4-allyloxyphenyl)sulfone]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1331198#experimental-protocol-for-the-polymerization-of-bis-4-allyloxyphenyl-sulfone>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com